2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a prop-2-enoxyphenyl group, and a trifluoromethyl-substituted thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Coupling Reactions: The cyano group and the prop-2-enoxyphenyl group can be introduced through coupling reactions, such as the Heck reaction or Suzuki coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide could be explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and the thiazole ring are likely to play key roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
- (E)-2-cyano-3-(2-ethoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
The presence of the prop-2-enoxyphenyl group in 2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide distinguishes it from similar compounds. This group may confer unique reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c1-2-10-32-21-9-4-3-7-17(21)13-18(14-28)22(31)30-23-29-15-20(33-23)12-16-6-5-8-19(11-16)24(25,26)27/h2-9,11,13,15H,1,10,12H2,(H,29,30,31)/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXLWXWCUBJIE-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.